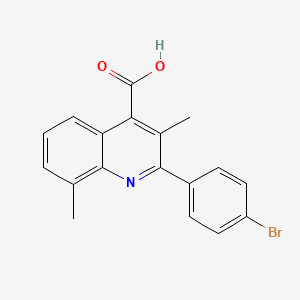

2-(4-Bromophenyl)-3,8-dimethylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-3,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c1-10-4-3-5-14-15(18(21)22)11(2)17(20-16(10)14)12-6-8-13(19)9-7-12/h3-9H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQUAGRNEOCAJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC=C(C=C3)Br)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and recrystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding quinoline derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives with oxidized functional groups.

Reduction: Phenyl-substituted quinoline derivatives.

Substitution: Quinoline derivatives with various substituted functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-Bromophenyl)-3,8-dimethylquinoline-4-carboxylic acid as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7) and bladder cancer (T-24) cells. The compound's mechanism of action involves:

- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation. In vitro assays demonstrated an IC50 value of approximately 168.78 µM for MCF-7 cells .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells, which is crucial for eliminating malignant cells. Flow cytometric analyses indicated enhanced apoptosis rates compared to control treatments .

Kinase Inhibition

The compound has been investigated for its inhibitory effects on various kinases, particularly Aurora A kinase. Kinases play pivotal roles in cell signaling and regulation, making them important targets in cancer therapy:

- Selectivity Profile : A kinase panel assay revealed that this compound selectively inhibits Aurora A kinase among other kinases tested .

- Binding Interactions : Molecular docking studies elucidated the binding mode of the compound within the active site of Aurora A kinase, demonstrating significant interactions with key amino acid residues . This specificity suggests potential for further optimization to enhance efficacy.

Case Studies

Several case studies have documented the synthesis and evaluation of this compound:

- Synthesis and Biological Evaluation : A study synthesized derivatives of quinoline-based carboxylic acids, including this compound. The synthesized compounds were subjected to biological evaluation for their anticancer properties and kinase inhibition profiles .

- Molecular Docking Analysis : In silico studies provided insights into the binding affinities and orientations of the compound within the active sites of target kinases. These findings are critical for understanding how structural modifications could enhance therapeutic efficacy .

Comparative Data Table

| Property/Activity | Value/Description |

|---|---|

| IC50 (MCF-7) | 168.78 µM |

| Cell Cycle Phase Arrested | G1 Phase |

| Apoptosis Rate | Higher than control (2.16% vs 1.52%) |

| Target Kinase | Aurora A |

| Binding Mode | Significant interactions with key residues |

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

To contextualize its properties, 2-(4-bromophenyl)-3,8-dimethylquinoline-4-carboxylic acid is compared below with four analogs (Table 1), highlighting substituent variations and their implications.

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Halogen and Substituent Positioning: The bromine in the target compound (position 2) contrasts with chlorine in and . Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets compared to chlorine . In , dimethoxy groups at the phenyl ring increase hydrogen-bond acceptors (HBA = 5 vs.

Steric and Electronic Effects: The 3,8-dimethyl groups in the target compound introduce steric hindrance, which could limit conformational flexibility compared to the 7-chloro-8-methyl analog in . Chlorine’s electronegativity may also polarize the quinoline core differently. The sulfanyl group in adds a sulfur atom capable of forming hydrogen bonds or disulfide bridges, a feature absent in the target compound .

Lipophilicity and Drug-Likeness: The target compound’s XLogP3 (estimated ~3.5–4.0) is comparable to (XLogP3 = 4), but higher than (due to polar sulfanyl group). Elevated lipophilicity may enhance CNS penetration but increase metabolic instability . The topological polar surface area (TPSA) of the target compound (~68.6 Ų, inferred from ) suggests moderate solubility, aligning with typical quinoline derivatives.

Biological Activity

2-(4-Bromophenyl)-3,8-dimethylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including detailed research findings and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 372.22 g/mol. The presence of the bromine atom enhances its reactivity and potential biological interactions. Its unique quinoline core structure allows for diverse chemical modifications, which can influence its pharmacological properties.

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.

- Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

- Cell Cycle Regulation : Preliminary studies suggest that it may affect cell cycle progression, particularly in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For instance:

- Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by arresting the cell cycle at the G1 phase. The IC50 values for these effects are typically in the micromolar range, indicating significant potency.

- Molecular Docking Studies : Computational analyses suggest that the compound binds effectively to active sites of key proteins involved in cancer progression, such as kinases.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Bacterial Strains : It has shown effectiveness against several bacterial strains, demonstrating potential as an antimicrobial agent.

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects:

- Inflammation Models : Studies using animal models of inflammation have indicated that treatment with this compound can reduce markers of inflammation.

- Cytokine Modulation : It may modulate the production of pro-inflammatory cytokines, contributing to its therapeutic potential.

Research Findings and Case Studies

Future Directions

Given the promising biological activities exhibited by this compound, future research could focus on:

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for specific biological targets.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects to identify additional therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(4-Bromophenyl)-3,8-dimethylquinoline-4-carboxylic acid, and what factors critically influence reaction yields?

The synthesis typically involves multi-step protocols starting from quinoline precursors. A key approach includes:

- Friedländer condensation : Combining substituted anilines with ketones to form the quinoline core.

- Halogenation : Introducing the bromophenyl group via Suzuki-Miyaura coupling or electrophilic substitution .

- Ester hydrolysis : Converting the methyl ester intermediate to the carboxylic acid using aqueous base. Critical parameters include temperature control (70–120°C for coupling reactions), catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki reactions), and purification via column chromatography (silica gel, hexane/EtOAc gradient). Yield optimization requires rigorous exclusion of moisture and oxygen in metal-catalyzed steps .

Q. How is the structural characterization of this compound validated post-synthesis?

A combination of analytical techniques is used:

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., bromophenyl protons at δ 7.4–7.6 ppm, methyl groups at δ 2.3–2.6 ppm).

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and quinoline C=N at ~1600 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromophenyl substituent in cross-coupling reactions?

The bromine atom acts as a leaving group in Pd-catalyzed reactions (e.g., Suzuki, Heck), facilitated by:

- Electrophilicity : Enhanced by the electron-withdrawing quinoline core, promoting oxidative addition to Pd(0).

- Steric effects : The 3,8-dimethyl groups may hinder coupling at adjacent positions, directing reactivity to the 4-bromophenyl site. Computational studies (DFT) reveal transition-state stabilization via π-backbonding between Pd and the quinoline ring .

Q. How can conflicting reports on the biological activity of analogous brominated quinolines be reconciled?

Discrepancies arise from:

- Substituent positioning : Meta vs. para bromine placement alters steric/electronic profiles (e.g., para-bromo enhances binding to kinase ATP pockets).

- Assay conditions : Variances in cell lines (e.g., HeLa vs. HEK293) or solvent systems (DMSO vs. ethanol) affect solubility and bioavailability.

- Purity thresholds : Impurities ≥1% (e.g., residual Pd catalysts) may artifactually inhibit enzymatic activity. Validated HPLC methods (≥95% purity) are essential .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., EGFR kinase), with scoring functions (ΔG ≤ -8 kcal/mol indicating strong affinity).

- MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100-ns trajectories, evaluating RMSD (<2 Å) and hydrogen-bond persistence .

- ADMET prediction : SwissADME estimates logP (~3.5) and bioavailability (Lipinski’s rule compliance), guiding in vivo studies .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (175–177°C vs. 180–182°C)?

Variations stem from:

- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) due to recrystallization solvents (ethanol vs. acetone).

- Impurity profiles : Residual solvents (e.g., DMF) lower observed melting points. DSC analysis with heating rates ≤5°C/min provides accurate data .

Q. How does the methyl group at position 3 influence spectroscopic properties compared to unmethylated analogs?

- NMR : The 3-methyl group deshields adjacent protons (C2-H and C4-H), shifting signals upfield by ~0.2 ppm.

- UV-Vis : Methylation at C3 red-shifts λmax by 10–15 nm due to increased conjugation with the carboxylic acid moiety .

Methodological Recommendations

- Purification : Use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for >99% purity.

- Stability testing : Store at -20°C under argon; monitor decomposition via LC-MS over 6 months .

- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves absolute configuration and packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.